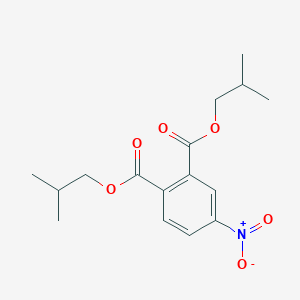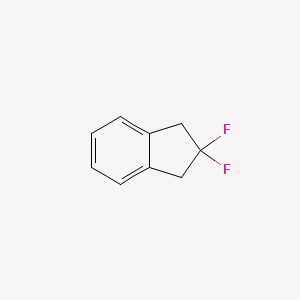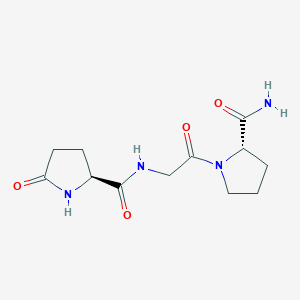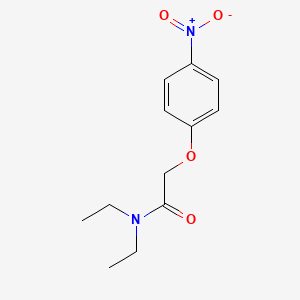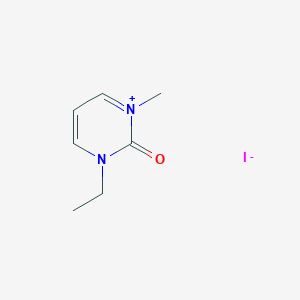![molecular formula C2Cl3F3SSe B14648357 Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane CAS No. 54393-46-3](/img/structure/B14648357.png)
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is a complex organoselenium compound characterized by the presence of chlorine, sulfur, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane typically involves the reaction of chlorosulfanyl compounds with trifluoromethylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and chloroform, which help to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides or diselenides.
Wissenschaftliche Forschungsanwendungen
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium-containing functional groups into molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of selenium’s role in enzymatic processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through redox reactions or by forming covalent bonds with specific amino acid residues. The pathways involved often include oxidative stress response and cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorofluoromethane: A chlorofluorocarbon with similar halogen content but different chemical properties and applications.
Dichloromethane: A widely used solvent with simpler structure and different reactivity.
Uniqueness
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is unique due to the presence of both selenium and sulfur atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54393-46-3 |
|---|---|
Molekularformel |
C2Cl3F3SSe |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
[dichloro(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3SSe/c3-1(4,9-5)10-2(6,7)8 |
InChI-Schlüssel |
FHYWXCBRVUPYFS-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Se]C(SCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
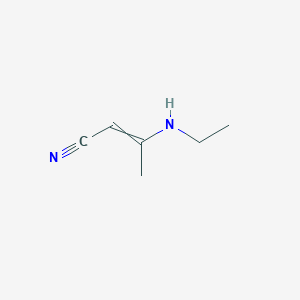
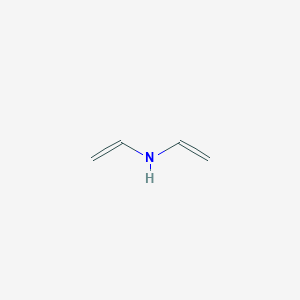
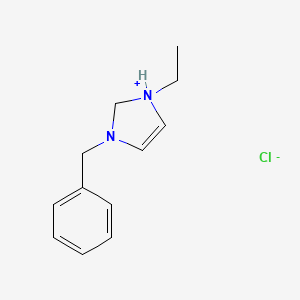

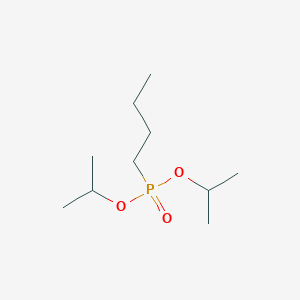

![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
